molecular formula C15H17N5O3S2 B6458176 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548984-44-5

3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6458176
CAS RN: 2548984-44-5
M. Wt: 379.5 g/mol
InChI Key: NTIKADRHNVFQRT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiadiazole ring, and a benzothiazole ring . These components are often found in various pharmaceutical drugs and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of such compounds is usually characterized by techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of reagents like sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For instance, the compound’s solubility, melting point, and boiling point would be determined by its molecular structure and the functional groups present .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions in the body.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be inferred that this compound might interact with its targets (possibly dopamine and serotonin receptors) and modulate their activity . This could result in changes in neurotransmitter levels and their effects on the body.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it could be involved in modulating the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite.

Pharmacokinetics

It is known that similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have been found to have antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells or organisms .

Future Directions

The future research directions could involve the synthesis of new analogs of these compounds, evaluation of their biological activity, and optimization of their properties for potential therapeutic applications .

properties

IUPAC Name

3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-23-10-13-16-15(24-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)25(21,22)18-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKADRHNVFQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

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